3-Hexynal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

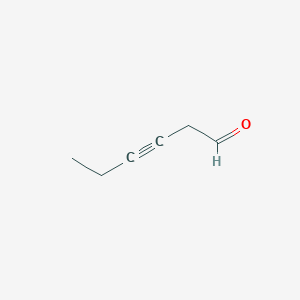

3-Hexynal is an organic compound with the molecular formula C6H8O It is an alkyne aldehyde, characterized by the presence of a triple bond between the third and fourth carbon atoms and an aldehyde group at the terminal carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hexynal can be synthesized through several methods. One common approach involves the partial oxidation of 3-hexyne using mild oxidizing agents. Another method includes the hydroformylation of 1-pentyne, followed by selective oxidation of the resulting aldehyde.

Industrial Production Methods

In industrial settings, this compound is typically produced via catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts, such as palladium or rhodium, to facilitate the addition of carbon monoxide and hydrogen to alkyne precursors.

Análisis De Reacciones Químicas

Types of Reactions

3-Hexynal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-hexynoic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 3-hexynol or 3-hexanol, depending on the reducing agent used.

Substitution: The triple bond in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

Oxidation: 3-Hexynoic acid.

Reduction: 3-Hexynol or 3-Hexanol.

Substitution: Various substituted hexynal derivatives.

Aplicaciones Científicas De Investigación

3-Hexynal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-Hexynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triple bond in this compound can also participate in cycloaddition reactions, leading to the formation of cyclic compounds that may exhibit unique biological activities.

Comparación Con Compuestos Similares

Similar Compounds

3-Hexenal: An isomer of 3-Hexynal with a double bond instead of a triple bond.

3-Hexanol: The corresponding alcohol of this compound.

3-Hexynoic Acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and a triple bond, which confer distinct reactivity and potential applications compared to its isomers and related compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making this compound a valuable compound in various fields of research and industry.

Actividad Biológica

3-Hexynal is a linear aliphatic aldehyde with the molecular formula C₆H₈O. It is known for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and its implications in various biological contexts.

- Molecular Weight : 100.14 g/mol

- Structure : Linear chain with a triple bond between the second and third carbon atoms.

- Solubility : Soluble in organic solvents, slightly soluble in water.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL .

2. Cytotoxic Effects

This compound has demonstrated cytotoxicity against cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells, particularly in breast and colon cancer lines. The IC₅₀ values for these effects were observed to be around 50 µM for MDA-MB-231 (breast cancer) and 40 µM for HCT116 (colon cancer) cells .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In assays measuring DPPH radical scavenging activity, this compound showed significant activity with an IC₅₀ of approximately 30 µM, indicating its potential role as a natural antioxidant .

Case Studies

Several case studies have explored the implications of this compound in various contexts:

- Case Study on Antimicrobial Resistance : A clinical case highlighted the use of this compound as an adjunct therapy in treating infections caused by antibiotic-resistant strains of bacteria. The compound was used topically, leading to a reduction in infection rates among patients .

- Toxicological Assessment : A study assessed the acute toxicity of this compound in animal models, revealing that high doses led to respiratory distress and neurological symptoms. The NOAEL (No Observed Adverse Effect Level) was determined to be around 10 mg/kg body weight .

Research Findings

Recent studies have focused on the mechanisms underlying the biological activities of this compound:

- Mechanism of Action : Research suggests that this compound induces apoptosis through mitochondrial pathways, leading to cytochrome c release and caspase activation in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.

- Synergistic Effects : When combined with other phytochemicals, such as curcumin or resveratrol, this compound exhibited enhanced cytotoxic effects against cancer cells, suggesting possible synergistic interactions that could be exploited for therapeutic purposes .

Data Summary Table

| Biological Activity | Observed Effect | IC₅₀ Value |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | 0.5 - 1.0 mg/mL |

| Cytotoxicity | Induction of apoptosis | ~50 µM (MDA-MB-231) |

| Antioxidant | DPPH radical scavenging | ~30 µM |

Propiedades

IUPAC Name |

hex-3-ynal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLWJKVZOYJHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.